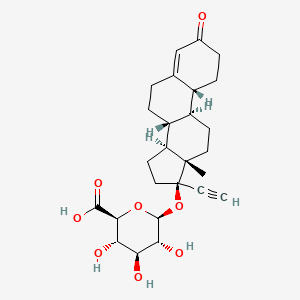

Norethindrone beta-D-Glucuronide

Description

Overview of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation is a major Phase II metabolic pathway, responsible for the conjugation of a wide array of substances. drughunter.comwikipedia.org This process is arguably the most important of the Phase II reactions for the elimination of many prescribed drugs. wikipedia.org

The core of the glucuronidation reaction is the transfer of a glucuronic acid moiety from an activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate molecule. wikipedia.orgwikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). drughunter.comwikipedia.orgwikipedia.org UGT enzymes are primarily located in the liver but are also found in other major organs like the intestine, kidneys, and brain. wikipedia.orgyoutube.com The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the substrate. wikipedia.org The resulting products, known as glucuronides, are then more readily eliminated from the body. wikipedia.org

Table 1: Key Components of the Glucuronidation Pathway

| Component | Role |

|---|---|

| Substrate | The molecule to be metabolized (e.g., drug, toxin, hormone). |

| UDP-glucuronic acid (UDPGA) | The activated form of glucuronic acid that serves as the donor molecule. wikipedia.org |

| UDP-glucuronosyltransferases (UGTs) | The family of enzymes that catalyze the transfer of glucuronic acid to the substrate. wikipedia.org |

| Glucuronide | The final, more water-soluble product of the conjugation reaction. wikipedia.org |

The human body utilizes glucuronidation to process a vast range of compounds. This includes xenobiotics such as drugs, environmental pollutants, and toxins, as well as endogenous substances (endobiotics) like bilirubin, steroid hormones (including androgens and estrogens), and bile acids. wikipedia.org By converting these often lipophilic (fat-soluble) compounds into hydrophilic (water-soluble) glucuronides, the body facilitates their transport in the bloodstream and subsequent excretion in urine or feces (via bile). wikipedia.org This metabolic transformation is not only a detoxification mechanism but also a crucial process for maintaining hormonal balance. wikipedia.org

Metabolic Landscape of Norethindrone (B1679910): Formation of Conjugated Metabolites

Norethindrone undergoes extensive biotransformation before its excretion. drugs.comdrugs.com The metabolic process involves initial structural modifications (Phase I), primarily reduction, followed by conjugation reactions (Phase II) with sulfate (B86663) or glucuronic acid. drugs.comdrugs.commedcraveebooks.com

The metabolism of norethindrone is complex, involving multiple steps. A primary route is the reduction of the A-ring of the steroid structure. medcraveebooks.comdrugbank.comnih.gov This is then followed by Phase II conjugation. Norethindrone-O-glucuronide is a known human metabolite of norethindrone. nih.gov The glucuronide conjugates, including Norethindrone beta-D-Glucuronide, represent a significant portion of the metabolites destined for excretion. drugs.comdrugs.com

Table 2: Overview of Major Norethindrone Metabolic Pathways

| Metabolic Phase | Reaction Type | Key Metabolites |

|---|---|---|

| Phase I | Reduction | 5α-dihydronorethisterone, 3β,5α-tetrahydronorethisterone metabolites. medcraveebooks.comwikipedia.org |

| Phase II | Glucuronide Conjugation | This compound and other glucuronide conjugates. nih.govnih.gov |

| Phase II | Sulfate Conjugation | Norethindrone sulfate. nih.gov |

While both sulfation and glucuronidation are important conjugation pathways for norethindrone, their relative significance differs depending on the biological compartment. Research indicates that the majority of norethindrone metabolites found circulating in the plasma are sulfates. drugs.comdrugs.comdrugbank.comnih.gov In contrast, glucuronides account for most of the metabolites excreted in the urine. drugs.comdrugs.comnih.gov Specifically, urinary metabolites of norethindrone are present in approximately equal amounts as sulfates and glucuronides. drugbank.comnih.gov This highlights the critical role of glucuronidation in the final elimination phase of norethindrone from the body.

Table 3: Distribution of Norethindrone Conjugated Metabolites

| Biological Fluid | Predominant Conjugate |

|---|---|

| Circulation (Plasma) | Sulfates. drugs.comdrugs.comdrugbank.comnih.gov |

| Urine | Glucuronides and Sulfates in roughly equal amounts. drugs.comdrugs.comdrugbank.comnih.gov |

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,12,15-22,24,28-30H,4-11H2,2H3,(H,31,32)/t15-,16+,17+,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOHDQNOAACQBL-GBJMIENCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64701-11-7 | |

| Record name | Norethindrone glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064701117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORETHINDRONE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM65UQA5TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymology of Norethindrone Beta D Glucuronide Biosynthesis

UDP-Glucuronosyltransferase (UGT) Superfamily: Structure, Function, and Classification

Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) are a superfamily of microsomal enzymes that catalyze the transfer of glucuronic acid from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a variety of substrates. wikipedia.orgnih.gov This reaction, termed glucuronidation, is a major pathway for the detoxification and elimination of numerous endogenous compounds (e.g., steroids, bilirubin, bile acids) and xenobiotics (e.g., drugs, environmental pollutants). nih.govnih.govoup.com By adding a polar glucuronic acid moiety, UGTs increase the water solubility of their substrates, facilitating their excretion via urine or bile. wikipedia.orgnih.gov

Structurally, UGTs are membrane-bound proteins located primarily in the endoplasmic reticulum of various tissues, with the highest expression in the liver. nih.govxenotech.com The catalytic site of the enzyme is situated within the lumen of the endoplasmic reticulum. nih.gov Human UGTs possess a conserved Rossman-type fold domain for binding the UDP-sugar cofactor. nih.gov Based on sequence homology, the UGT superfamily is divided into four main families: UGT1, UGT2, UGT3, and UGT8. nih.govnih.govphysiology.org The UGT1 and UGT2 families are the principal enzymes involved in the metabolism of drugs and other xenobiotics. nih.govphysiology.org

The UGT1 and UGT2 families are critical for the clearance of a vast array of compounds. The UGT1 family, encoded by a single gene locus on chromosome 2, gives rise to nine functional isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9) through alternative splicing. nih.govnih.gov These isoforms are known to glucuronidate a wide range of substrates, including bilirubin, estrogens, and numerous pharmaceuticals. nih.govoup.comnih.gov

The UGT2 family is subdivided into UGT2A and UGT2B subfamilies. nih.govnih.gov The UGT2B subfamily, which includes isoforms such as UGT2B7 and UGT2B15, is primarily responsible for the glucuronidation of steroids, including androgens and estrogens. oup.comnih.gov Given that norethindrone (B1679910) is a synthetic steroid (a 19-nortestosterone derivative), the UGT2B family is of particular importance in its metabolism. nih.govoup.com UGTs from both the UGT1A and UGT2B families are highly expressed in the liver, the primary site of drug metabolism, as well as in extrahepatic tissues like the intestine and kidneys. nih.govxenotech.comphysiology.org

The catalytic function of UGT enzymes is critically dependent on the availability of the activated sugar donor, uridine 5'-diphospho-glucuronic acid (UDPGA). wikipedia.orgnih.govnih.gov This cofactor is synthesized in the cytoplasm from UDP-glucose by the enzyme UDP-glucose dehydrogenase. youtube.com For glucuronidation to occur, UDPGA must be transported from its site of synthesis into the lumen of the endoplasmic reticulum, where the UGT active site resides. nih.gov This transport is an essential step and is mediated by members of the nucleotide sugar transporter (NST) family. nih.gov The UGT enzyme then catalyzes the nucleophilic attack of a functional group (such as a hydroxyl group) on the substrate molecule onto the C1 position of the glucuronic acid moiety of UDPGA, resulting in the formation of a glucuronide conjugate and the release of UDP. nih.gov

Identification and Characterization of Specific UGT Isoforms Mediating Norethindrone Glucuronidation

While it is established that norethindrone undergoes glucuronidation, the specific UGT isoforms responsible for this reaction require detailed investigation. nih.govnih.gov Identifying these enzymes is crucial for understanding variability in drug response and potential drug-drug interactions. The primary enzymes involved in the metabolism of norethindrone are expected to be members of the steroid-conjugating UGT2B family, although contributions from UGT1A isoforms cannot be excluded without specific studies. oup.comnih.gov

The identification of specific enzymes responsible for metabolizing a drug candidate is achieved through a process called reaction phenotyping. labcorp.comvisikol.com This typically involves two main in vitro approaches. nih.gov

The second, more definitive approach involves using a panel of recombinant human UGTs. nih.gov These are individual UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7, UGT2B15) expressed in cell lines (such as baculovirus-infected insect cells) that otherwise lack metabolic activity. nih.gov By incubating norethindrone with each recombinant enzyme separately, the isoforms that can catalyze its glucuronidation can be directly identified and their activity quantified. labcorp.comnih.gov For these assays to function correctly, the latency of the microsomal vesicles must be overcome by using a permeabilizing agent like alamethicin (B1591596), which allows the cofactor UDPGA to access the enzyme's active site. youtube.comnih.govresearchgate.net

| Component | Function | Typical Concentration | Source |

|---|---|---|---|

| Enzyme Source (HLM or recombinant UGT) | Provides the UGT enzymes for catalysis. | 0.1 - 1.0 mg/mL protein | nih.gov |

| Norethindrone (Substrate) | The compound to be metabolized. | Variable (often near Km) | labcorp.com |

| UDPGA (Cofactor) | Donates the glucuronic acid moiety. | 2.5 - 5 mM | nih.govresearchgate.net |

| Buffer (e.g., Tris-HCl, Phosphate) | Maintains a physiological pH. | pH 7.4 | nih.govresearchgate.net |

| Magnesium Chloride (MgCl2) | Sequesters UDP (an inhibitor); may activate UGTs. | 5 - 10 mM | youtube.comnih.gov |

| Alamethicin (Permeabilizing Agent) | Disrupts microsomal membrane to allow cofactor access to the UGT active site. | 10 - 50 µg/mg protein | nih.govresearchgate.net |

The chemical structure of norethindrone presents multiple potential sites for glucuronidation. However, the metabolite is specifically named norethindrone 17-O-beta-D-glucuronide. simsonpharma.comsimsonpharma.com This nomenclature indicates a high degree of regioselectivity, with the glucuronic acid moiety being attached to the hydroxyl group at the C17 position of the steroid. The designation "beta-D-glucuronide" describes the stereochemistry of the linkage, where the anomeric carbon (C1) of glucuronic acid is in the beta configuration. simsonpharma.com This specificity is determined by the three-dimensional structure of the active site of the responsible UGT isoform, which orients the norethindrone molecule in a precise manner for the enzymatic reaction to occur at that specific position.

Kinetic Characterization of Norethindrone Glucuronidation

To fully characterize the enzymatic reaction, the kinetics of norethindrone glucuronidation by the identified UGT isoforms are determined. This involves measuring the rate of metabolite formation at various substrate concentrations. bioivt.com The resulting data are then fitted to the Michaelis-Menten equation to determine two key kinetic parameters:

Km (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity. bioivt.comnih.gov

Vmax (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. bioivt.comnih.gov

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|

| UGT2B7 | 25 | 1500 | 60 |

| UGT2B15 | 80 | 500 | 6.25 |

| UGT1A1 | 50 | 300 | 6 |

| UGT1A9 | 40 | 800 | 20 |

Note: The data in this table are hypothetical and for illustrative purposes only, demonstrating the typical format and range of values seen in UGT kinetic studies.

Determination of Michaelis-Menten Parameters (Km, Vmax) in In Vitro Systems

The characterization of the enzymatic reaction that forms norethindrone beta-D-glucuronide involves determining the Michaelis-Menten parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insight into the affinity of the UGT enzyme for norethindrone and the maximum rate at which the glucuronide metabolite can be formed.

The determination of Km and Vmax is typically conducted using in vitro systems, such as human liver microsomes (HLMs), which contain a pool of UGT enzymes, or with recombinant human UGT isoforms expressed in cell lines. nih.gov The experimental setup involves incubating varying concentrations of the substrate, norethindrone, with the enzyme source in the presence of the co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA). The rate of formation of this compound is then measured at different substrate concentrations.

It is important to note that experimental conditions, such as the use of detergents like alamethicin to activate the microsomal enzymes, can influence the determined kinetic parameters. nih.gov

Table 1: Illustrative Michaelis-Menten Parameters for Glucuronidation of Various Substrates

| Substrate | UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | In Vitro System |

| Belinostat | UGT1A1 | 99.6 | 353.1 | UGT1A1 Supersomes |

| Dolutegravir | UGT1A9 | 46 | - | HEK cells |

| Dolutegravir | UGT1A1 | 96 | - | HEK cells |

| Imipramine | UGT1A4 | >1000 | - | UGT1A4 Supersomes |

| Imipramine | UGT1A4 | 710 +/- 360 | 110 +/- 30 | Recombinant UGT1A4 in B-lymphoblastoid cells |

This table provides examples of kinetic parameters for other drugs to illustrate the range of values and is not representative of this compound for which specific data is not available.

Assessment of Substrate Affinity and Catalytic Efficiency for this compound Formation

The substrate affinity of a UGT enzyme for norethindrone is inversely related to the Km value; a lower Km indicates a higher affinity. The catalytic efficiency of the enzyme is determined by the ratio of Vmax to Km (Vmax/Km), also known as the intrinsic clearance (CLint). This value represents the rate of glucuronide formation at low substrate concentrations and is a crucial parameter for predicting the metabolic clearance of a drug in vivo.

The assessment of substrate affinity and catalytic efficiency for norethindrone glucuronidation would follow the same in vitro experimental design as for determining Km and Vmax. Once these parameters are obtained, the catalytic efficiency can be calculated. A higher Vmax/Km ratio indicates a more efficient enzymatic reaction.

While direct data for norethindrone is scarce, research on structurally related compounds offers insights. For example, studies on the glucuronidation of 19-norandrosterone, a metabolite of the synthetic steroid nandrolone, have identified UGT1A4 and UGT2B7 as key enzymes involved. This suggests that these isoforms may also have significant affinity for and catalytic activity towards norethindrone.

Genetic and Environmental Factors Influencing UGT Activity Related to Norethindrone Glucuronidation

The rate of norethindrone glucuronidation can vary significantly between individuals due to a combination of genetic and environmental factors that modulate the activity of UGT enzymes.

UGT Gene Polymorphisms and Potential Impact on Glucuronidation Capacity (General UGT context)

Genetic polymorphisms in the UGT genes can lead to altered enzyme expression or function, resulting in interindividual differences in drug metabolism. nih.gov Several UGT genes, particularly those in the UGT1A and UGT2B families, are known to be polymorphic. nih.gov

For instance, the UGT1A128 polymorphism, characterized by a variation in the number of TA repeats in the promoter region, is associated with reduced UGT1A1 expression and, consequently, decreased glucuronidation of its substrates. This can affect the metabolism of drugs like the anticancer agent irinotecan. While the direct impact on norethindrone is not established, the involvement of UGT1A1 in the metabolism of other steroids suggests a potential for this polymorphism to influence norethindrone glucuronidation.

Polymorphisms in other UGT genes, such as UGT2B7 and UGT2B15, have also been shown to affect the metabolism of various drugs. Given that UGT2B7 and UGT2B15 are implicated in the glucuronidation of structurally similar androgens, it is plausible that polymorphisms in these genes could also affect the clearance of norethindrone.

Table 2: Examples of UGT Gene Polymorphisms and Their General Functional Impact

| Gene | Polymorphism | Consequence |

| UGT1A1 | UGT1A128 | Reduced gene expression and enzyme activity |

| UGT1A1 | UGT1A16 | Reduced enzyme activity |

| UGT2B7 | UGT2B72 (H268Y) | Altered enzyme activity (substrate-dependent) |

| UGT2B15 | UGT2B152 (D85Y) | Altered enzyme activity |

Modulation of UGT Expression and Activity by Inducers and Inhibitors (Preclinical Context)

The expression and activity of UGT enzymes can be modulated by various xenobiotics, including drugs, dietary constituents, and environmental chemicals. This modulation can occur through induction (increased enzyme expression) or inhibition (decreased enzyme activity).

Induction: UGT enzymes can be induced by various compounds, often through activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). For example, progesterone (B1679170) has been shown to induce the expression of UGT1A1 through a PXR-mediated mechanism. nih.govnih.gov This suggests that norethindrone, as a progestin, might also have the potential to induce its own metabolism, although this has not been definitively demonstrated in preclinical studies. Other known inducers of UGT enzymes include certain anticonvulsants (e.g., phenobarbital, carbamazepine) and rifampicin.

Inhibition: Conversely, the activity of UGT enzymes can be inhibited by a wide range of compounds, leading to potential drug-drug interactions. Inhibition can be competitive, non-competitive, or uncompetitive. Many drugs have been identified as inhibitors of specific UGT isoforms in preclinical in vitro studies. For example, the HIV protease inhibitor atazanavir (B138) is a known inhibitor of UGT1A1. While specific inhibitors of norethindrone glucuronidation have not been extensively studied, compounds that inhibit UGT1A1, UGT2B7, or UGT2B15 could potentially interfere with norethindrone metabolism.

Table 3: Examples of Preclinical UGT Modulators

| Modulator | Effect | Target UGT Isoform(s) |

| Progesterone | Induction | UGT1A1 |

| Rifampicin | Induction | UGT1A1, UGT1A4 |

| Phenobarbital | Induction | UGT1A1 |

| Atazanavir | Inhibition | UGT1A1 |

| Gemfibrozil | Inhibition | UGT2B7 |

| Valproic Acid | Inhibition | UGT2B15 |

It is crucial to note that while these general principles of UGT modulation are well-established, specific preclinical studies detailing the induction and inhibition of norethindrone glucuronidation are limited. Therefore, the potential for drug-drug interactions involving norethindrone via this pathway is an area that warrants further investigation.

Analytical Methodologies for Norethindrone Beta D Glucuronide

Sample Preparation Strategies for Biological Matrices (e.g., cell cultures, tissue homogenates, animal fluids)

The complexity of biological matrices, which contain numerous endogenous and extrinsic compounds, requires extensive sample preparation to isolate the analyte of interest and remove interfering substances like proteins. actapharmsci.com The primary goals are to concentrate the analyte, minimize matrix effects, and ensure compatibility with the subsequent analytical instrumentation. actapharmsci.comnih.gov

Protein precipitation (PPT) is a common initial step to remove the bulk of proteins from samples like plasma or serum. actapharmsci.com This technique involves adding a water-miscible organic solvent, such as methanol (B129727) or acetonitrile (B52724), or a strong acid to the sample, which denatures and precipitates the proteins. actapharmsci.combiorxiv.orgnih.gov Following centrifugation, the supernatant containing the analyte can be further processed. While simple and quick, PPT can be less clean than other methods and may lead to the dilution of the analyte. nih.gov

Liquid-Liquid Extraction (LLE) is a widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For norethindrone (B1679910) and its metabolites, a common LLE procedure involves adjusting the pH of the plasma or hydrolyzed urine sample and extracting the analytes into an organic solvent like a dichloromethane:hexane mixture. researchgate.net After vortexing and centrifugation to ensure complete phase separation, the organic layer containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in a mobile phase for analysis. researchgate.net LLE provides a cleaner extract compared to PPT but can be more labor-intensive. nih.govresearchgate.net

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation method that separates components of a mixture based on their physical and chemical properties. The technique utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to retain the analyte from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For steroid metabolites, SPE is often employed after enzymatic hydrolysis to clean up the sample before analysis. ijpsonline.com

Supported Liquid Extraction (SLE) is a variation of LLE that uses a solid, inert diatomaceous earth support packed into a cartridge format. nih.gov The aqueous sample (e.g., plasma) is loaded onto the support, where it spreads out to form a thin film. A water-immiscible organic solvent is then passed through the cartridge to extract the analytes, leaving behind unwanted matrix components like phospholipids. nih.gov An ultra-performance liquid chromatography with tandem mass spectrometry (UPLC/MS/MS) method for norethindrone in human plasma successfully utilized SLE for sample extraction. nih.gov This technique combines the cleanup efficiency of LLE with the ease of automation associated with SPE.

Since direct analysis of glucuronide conjugates can be challenging due to their high polarity and the limited availability of reference standards, most quantitative methods rely on cleaving the glucuronide moiety to release the parent aglycone (norethindrone) prior to analysis. covachem.comscispace.comnih.gov This is achieved through enzymatic hydrolysis using β-glucuronidase. covachem.comsigmaaldrich.com The efficiency of this hydrolysis step is critical for accurate quantification and is dependent on several factors, including the enzyme source, pH, temperature, and incubation time. sigmaaldrich.comnih.gov

Optimization of the hydrolysis process is paramount. Studies have shown that different glucuronide metabolites hydrolyze at different rates, and conditions must be tailored to the specific analyte. covachem.comsigmaaldrich.com Key parameters that require evaluation include:

Enzyme Source: β-glucuronidases are available from various sources, including Helix pomatia (snail), bovine liver, limpets, E. coli, and recombinant sources. covachem.com Each source exhibits different optimal conditions and efficiencies. sigmaaldrich.com

pH: The optimal pH for hydrolysis is highly dependent on the enzyme source. For instance, enzymes from mollusks like Helix pomatia often work best in acidic conditions (pH 4.0-5.0), whereas enzymes from E. coli or recombinant sources may prefer a more neutral pH (around 6.8). scispace.comimcstips.com

Temperature and Time: Incubation temperature and duration are critical. While higher temperatures (e.g., 55-65°C) can speed up the reaction, they can also lead to enzyme degradation over longer periods. Incubation times can range from minutes to several hours depending on the enzyme's activity and the stability of the analyte. nih.govresearchgate.netmdpi.com

Table 1: Comparison of Hydrolysis Conditions for Different β-Glucuronidase Enzymes

| Enzyme Source | Optimal pH | Typical Temperature (°C) | Typical Incubation Time | Key Characteristics |

| Helix pomatia (snail) | 4.0 - 5.5 | 37 - 55 | 4 - 24 hours | Often contains sulfatase activity; can be less efficient than recombinant enzymes. nih.govmdpi.com |

| Bovine Liver | ~4.4 | 37 | Variable | Exhibits both glucuronidase and sulfatase activity. scispace.com |

| Abalone | 4.5 | 55 - 65 | 30 minutes | Reported to be more effective than sources like bovine liver or H. pomatia for some analytes. oup.com |

| E. coli | ~6.8 | 37 - 60 | 1 - 2 hours | Shows high initial activity but can lose effectiveness at higher temperatures over time. dshs-koeln.de |

| Recombinant (e.g., IMCSzyme) | 6.8 - 8.5 | Room Temp - 55 | 5 - 30 minutes | Highly efficient, rapid hydrolysis, often at room temperature, reducing processing time. nih.govresearchgate.netmdpi.comoup.comkurabiotech.com |

Biological matrices themselves can contain endogenous β-glucuronidase activity, which could potentially lead to the unintended hydrolysis of the analyte during sample collection, storage, or processing. This could alter the measured concentrations of the conjugated and unconjugated forms of the drug. Therefore, it is important in analytical method development to consider strategies to inhibit this endogenous activity, such as immediate freezing of samples or the addition of enzyme inhibitors, to ensure the integrity of the sample until the intended analytical hydrolysis step.

In recent years, recombinant β-glucuronidases have gained popularity due to their high efficiency and specificity. researchgate.netmdpi.com Unlike enzymes purified from natural sources like Helix pomatia, which can have lot-to-lot variability and contaminating activities (e.g., sulfatase), recombinant enzymes offer higher purity and consistency. nih.govmdpi.com Several studies have demonstrated that recombinant enzymes can achieve complete hydrolysis in significantly shorter times (e.g., 5-15 minutes) and often at lower temperatures, including room temperature. nih.govresearchgate.netkurabiotech.com This rapid hydrolysis not only improves sample throughput but also minimizes the potential for the degradation of thermally sensitive analytes. researchgate.netkurabiotech.com

Role and Optimization of Enzymatic Hydrolysis with β-Glucuronidase

Chromatographic Separation Techniques

Following sample preparation and hydrolysis, the resulting norethindrone is separated from other remaining matrix components and quantified using chromatographic techniques. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods. researchgate.net These techniques are typically coupled with tandem mass spectrometry (MS/MS) for highly sensitive and specific detection. nih.gov

A typical UPLC-MS/MS method for norethindrone involves:

Column: A reversed-phase column, such as a Waters BEH C18, is frequently used for separation. nih.gov

Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, such as water with a formic acid modifier and acetonitrile or methanol, is employed to separate the analyte from matrix interferences. nih.gov

Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides excellent sensitivity and selectivity, allowing for quantification at the picogram per milliliter level. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) has also been used for the determination of norethindrone and its metabolites. ijpsonline.com This method often requires a derivatization step after hydrolysis to make the analytes more volatile and thermally stable for GC analysis. researchgate.netijpsonline.com

Table 2: Examples of Chromatographic Conditions for Norethindrone Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application |

| UPLC-MS/MS | Waters BEH C18 (100 mm × 2.1mm, 1.7 µm) | A: 0.05% formic acid in water:acetonitrile (65:35). B: 0.05% formic acid in methanol:acetonitrile (50:50) | Tandem Mass Spectrometry | Quantification of norethindrone in human plasma. nih.gov |

| RP-HPLC | C18 column | Deionized water:acetonitrile (60:40, v/v) | UV at 245 nm | Estimation of norethindrone in plasma and tissues. researchgate.net |

| GC-MS | Capillary column | Helium | Mass Spectrometry | Simultaneous determination of norethisterone and its metabolites in human plasma after hydrolysis. researchgate.netijpsonline.com |

| UHPLC-PDA | Zorbax SB-C18 (100 x 2.1 mm, 1.8 µm) | A: Water. B: Acetonitrile (gradient elution) | Photodiode Array (PDA) | Assay of Norethindrone Acetate (B1210297) and its impurities. researchgate.net |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the separation of Norethindrone and its metabolites from biological matrices. amazonaws.com The development of a robust HPLC method is the first step toward accurate quantification. For the parent compound, Norethindrone, reversed-phase HPLC (RP-HPLC) methods have been extensively developed and validated. ijpsonline.comresearchgate.net These methods typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. ijpsonline.comthermofisher.cn

Method development involves a systematic optimization of several parameters, including the choice of column, mobile phase composition, and detector selection. amazonaws.com For Norethindrone analysis, a common mobile phase consists of a mixture of deionized water and acetonitrile, often in a 60:40 v/v ratio. ijpsonline.com The flow rate is typically set around 1.0 to 1.3 ml/min, with detection frequently performed using a UV detector at a wavelength of approximately 245 nm. ijpsonline.comresearchgate.net While these methods are optimized for the non-polar parent drug, they provide a starting point for the analysis of its more polar glucuronide conjugate. The primary challenge in analyzing Norethindrone beta-D-Glucuronide is its high polarity, which leads to poor retention on traditional reversed-phase columns. sigmaaldrich.com Therefore, method modifications, such as adjusting mobile phase polarity or using different column chemistry, are necessary.

Table 1: Example HPLC Parameters for Parent Compound (Norethindrone) Analysis Data synthesized from multiple sources for illustrative purposes.

| Parameter | Condition | Source |

| Column | Thermo Scientific C18 (250×4.6 mm, 5 µm) | ijpsonline.comresearchgate.net |

| Mobile Phase | Deionized water:Acetonitrile (60:40, v/v) | ijpsonline.com |

| Flow Rate | 1.3 ml/min | ijpsonline.comresearchgate.net |

| Detection | UV at 245 nm | ijpsonline.comresearchgate.net |

| Injection Volume | 100 µl | ijpsonline.com |

| Internal Standard | Estradiol (B170435) | ijpsonline.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and much shorter analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. UPLC methods have been successfully developed for the determination of Norethindrone and its impurities in pharmaceutical dosage forms.

For instance, a UPLC method for Norethindrone might use an Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) to achieve separation in as little as 11 minutes. The application of UPLC to the analysis of this compound is particularly advantageous. The enhanced sensitivity is beneficial for detecting low concentrations of the metabolite in biological fluids, and the improved resolution is critical for separating the polar glucuronide from other endogenous polar compounds in the matrix. qps.com

Optimization of Column Chemistry and Mobile Phases for Glucuronide Separation

The successful separation of polar glucuronide conjugates like this compound is highly dependent on the careful selection and optimization of the column and mobile phase. amazonaws.com

Column Chemistry: The heart of the chromatographic system is the column. amazonaws.com While standard C18 columns are widely used, their hydrophobic nature presents a challenge for retaining highly polar analytes. sigmaaldrich.com Alternative stationary phases, such as those with polar endcapping or polar-embedded groups, can offer improved retention for polar compounds. For UPLC applications, columns like the Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) have been used effectively for separating Norethindrone, demonstrating good peak shape and efficiency. qps.com The choice of a shorter column (10-15 cm) can help reduce analysis and equilibration times during method development. sigmaaldrich.com

Mobile Phase Optimization: The mobile phase composition is a critical parameter that is adjusted to achieve the desired separation. For reversed-phase chromatography, mobile phases typically consist of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol. sigmaaldrich.comnih.gov To improve peak shape and influence the retention of ionizable compounds, buffers and pH modifiers are often added. nih.gov For example, adding acetic acid or formic acid to the mobile phase can protonate free silanol groups on the silica-based column packing, reducing undesirable peak tailing. sigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often necessary to elute compounds with a wide range of polarities, such as a parent drug and its glucuronide metabolite, in a single run. longdom.org

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for the analysis of steroid glucuronides due to its superior sensitivity and specificity compared to UV detection.

Tandem Mass Spectrometry (LC-MS/MS) for this compound

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of metabolites in complex biological matrices like plasma and urine. silae.itnih.gov This technique involves chromatographic separation followed by mass spectrometric detection, where a precursor ion is selected, fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces background noise.

LC-MS/MS methods have been validated for the quantification of numerous steroid glucuronides in human urine, demonstrating excellent linearity, accuracy, and precision. nih.govresearchgate.net For the parent compound Norethindrone, LC-MS/MS methods have achieved lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range in human plasma. qps.com A similar level of sensitivity is expected for its glucuronide conjugate, enabling detailed pharmacokinetic profiling. silae.it

Table 2: Example UPLC-MS/MS Parameters for Parent Compound (Norethindrone) Analysis This table illustrates typical parameters that would be adapted for the glucuronide metabolite.

| Parameter | Condition | Source |

| LC System | Shimadzu Nexera | qps.com |

| MS/MS System | AB Sciex API-6500 | qps.com |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | qps.com |

| Mobile Phase A | Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v) | qps.com |

| Mobile Phase B | Acetonitrile | qps.com |

| MS Transition | m/z 314.2 → 124.2 | qps.com |

| Ionization Mode | Positive Ion | silae.it |

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The interface between the liquid chromatograph and the mass spectrometer is the ion source, which converts the analyte molecules in the liquid phase into gas-phase ions.

Electrospray Ionization (ESI): ESI is the most common ionization technique for the analysis of polar and thermally labile molecules, including glucuronide conjugates. researchgate.netnih.gov It is a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation in the source. However, a known phenomenon with glucuronides is in-source fragmentation, where the conjugate can dissociate in the ion source, particularly at higher cone voltages. researchgate.net This can complicate quantification if the parent drug and its glucuronide are not chromatographically separated. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is suitable for a wide range of compounds, including less polar molecules like steroids. nih.gov While ESI is generally preferred for highly polar glucuronides, APCI can also be used. researchgate.net It involves a corona discharge to ionize the mobile phase, which then transfers charge to the analyte molecules. researchgate.net The choice between ESI and APCI depends on the specific analyte and the matrix, and is determined during method development.

Fragmentation Patterns and Structural Elucidation of Conjugates

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]- of this compound) is isolated and then fragmented by collision with an inert gas, a process called collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

For glucuronide conjugates, a highly characteristic fragmentation pathway exists. During CID, the glycosidic bond between the drug and the glucuronic acid moiety readily cleaves. This results in a specific neutral loss of the glucuronic acid residue (C₆H₈O₆), which has a monoisotopic mass of 176.0321 Da. nih.gov The observation of this neutral loss is a strong indicator of the presence of a glucuronide conjugate. nih.gov By monitoring the transition from the precursor ion to the fragment ion corresponding to the aglycone (the parent drug molecule), a highly specific and sensitive assay can be developed for this compound.

Method Validation Parameters for Quantitative Analysis

Method validation ensures that an analytical procedure is suitable for its intended purpose. For the quantitative analysis of this compound in biological samples, this involves establishing key performance characteristics to guarantee reliable and reproducible results.

Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated by analyzing a set of standards of known concentrations. For LC-MS/MS analysis of the parent compound Norethindrone in human plasma, linearity has been established over concentration ranges such as 50-10,000 pg/mL and 0.1608 to 34.9782 ng/mL silae.itnih.gov. A similar range would be targeted for its glucuronide metabolite, depending on expected physiological concentrations. The relationship between concentration and instrument response is typically evaluated using a linear regression model, with a correlation coefficient (r) or coefficient of determination (r²) close to 1.00 being desirable sphinxsai.com.

Accuracy refers to the closeness of the mean test results to the true or accepted reference value. It is determined by replicate analysis of quality control (QC) samples prepared at different concentrations (low, medium, and high) within the linear range. According to regulatory guidelines, the mean value should be within ±15% of the nominal value for QC samples, and within ±20% for the Lower Limit of Quantification (LLOQ) europa.eu. For Norethindrone, accuracy has been reported with a relative error (RE) well within these limits nih.gov.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (%RSD). Precision is evaluated at two levels: intra-run (repeatability) and inter-run (intermediate precision). The acceptance criterion for precision is a CV of ≤15% for QC samples and ≤20% for the LLOQ europa.eu. Validated methods for Norethindrone demonstrate inter-day precision of <6.8% RSD nih.gov.

Table 1: Illustrative Accuracy and Precision Data for Norethindrone Analysis

(Note: This data is for the parent compound, Norethindrone, and serves as an example of typical validation results for a bioanalytical method.)

| Quality Control Level | Concentration (pg/mL) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

| Low | 150 | < 6.8% | 4.4% |

| Medium | 4000 | < 5.5% | 2.1% |

| High | 8000 | < 6.1% | 1.5% |

Data adapted from Li, W., et al. (2005). nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision ijpsonline.com. It is often estimated based on the signal-to-noise ratio, typically at a ratio of 3:1.

The Limit of Quantification (LOQ) , often referred to as the Lower Limit of Quantification (LLOQ) in bioanalysis, is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision europa.eunih.gov. For bioanalytical methods, the LLOQ must meet the acceptance criteria of ≤20% for both precision (CV) and accuracy (bias) au.dk. The analyte signal at the LLOQ should also be at least five times the signal of a blank sample europa.eu. For the parent drug Norethindrone, sensitive LC-MS/MS methods have achieved LLOQs as low as 50 pg/mL in human plasma, which is crucial for pharmacokinetic studies qps.com. A validated method for this compound would require a similarly sensitive LLOQ to characterize its concentration-time profile accurately.

Table 2: Example Detection and Quantification Limits for Norethindrone

| Parameter | Definition | Typical Value for Norethindrone |

| LOD | Lowest amount detectable | 0.0154 µg/mL (HPLC-UV) ijpsonline.com |

| LOQ/LLOQ | Lowest amount quantifiable with precision/accuracy | 50 pg/mL (LC-MS/MS) qps.com |

Matrix effects are a significant challenge in bioanalysis, especially when using mass spectrometry. These effects are caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that can alter the ionization efficiency of the analyte, leading to ion suppression or enhancement waters.comnih.gov. This can compromise the accuracy and reproducibility of the method. The analysis of phase II metabolites like this compound is particularly susceptible to matrix effects due to the complexity of the biological fluid and the sample preparation required. The effect is typically assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution silae.it.

To compensate for matrix effects and variability in sample processing, an internal standard (IS) is used. The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as Norethindrone-d6 or Norethindrone-¹³C₂ for the analysis of the parent drug silae.itnih.gov. A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte researchgate.net. It co-elutes chromatographically with the analyte and experiences the same degree of matrix effects and extraction variability, allowing for accurate correction waters.com. For the analysis of this compound, a deuterated or ¹³C-labeled version of the glucuronide itself would be the optimal internal standard to ensure the highest level of accuracy and robustness.

In Vitro and Preclinical Disposition of Norethindrone Beta D Glucuronide

In Vitro Metabolism in Subcellular Fractions and Recombinant Systems

Hepatic Microsomal Metabolism and Glucuronide Formation Kinetics

The liver is a primary site of drug metabolism, and in vitro studies using human liver microsomes are crucial for understanding the kinetics of norethindrone (B1679910) glucuronidation. These subcellular fractions contain a high concentration of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for conjugating glucuronic acid to norethindrone.

Studies have shown that norethindrone is metabolized by various UGT isoforms. While specific kinetic parameters for the formation of norethindrone beta-D-glucuronide are not always detailed in publicly available literature, the process is known to be a major metabolic pathway. The formation of glucuronide conjugates facilitates the elimination of norethindrone from the body. In addition to glucuronidation, hepatic microsomes also catalyze other metabolic reactions of norethindrone, such as hydroxylation. Research has demonstrated that norethindrone can be metabolized by cytochrome P-450 enzymes in rat liver microsomes. nih.gov It has also been observed that norethindrone can inhibit hepatic microsomal function. nih.gov

Metabolism in Cell Culture Models

Use of Hepatocyte Cultures for Glucuronidation Studies

Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies as they contain the full complement of metabolic enzymes and cofactors. In cultured human hepatocytes, norethindrone has been shown to undergo aromatization to ethinyl estradiol (B170435). nih.gov Furthermore, studies with human hepatocytes have indicated that norethindrone and its metabolites can alter the expression of genes involved in coagulation. medcraveebooks.com

Application of Other Relevant Cell Lines Expressing UGTs

Various cell lines that are genetically engineered to express specific UGT isoforms are valuable tools for identifying the enzymes responsible for a particular metabolic pathway. For instance, cell lines such as HEK293 or Caco-2, which can be transfected with different UGTs, can be used to pinpoint the specific isoforms involved in norethindrone glucuronidation.

Research has shown that norethindrone is metabolized differently across various mammalian cell lines. nih.gov For example, significant metabolism has been observed in cell lines like U2OS, TZM-bl, and T47D. nih.gov The table below summarizes the percentage of norethindrone metabolism in different cell lines after 24 hours.

| Cell Line | Percentage of Norethindrone Metabolism (%) |

|---|---|

| END-1 | Not statistically significant |

| MCF-7 BUS | Not statistically significant |

| COS-1 | Not statistically significant |

| T47D | Significant |

| HeLa | ~20% (Not statistically significant) |

| U2OS | Significant |

| TZM-bl | Significant |

Preclinical Pharmacokinetic and Disposition Studies in Animal Models

Animal models are instrumental in understanding the in vivo disposition of norethindrone and its metabolites. Studies in various species, including rats and rabbits, have provided valuable insights into the absorption, distribution, metabolism, and excretion of norethindrone.

In rats, norethindrone has been shown to undergo a significant first-pass effect. medcraveebooks.com Following administration, norethindrone is metabolized, and its metabolites are excreted in both urine and feces. nih.gov In rabbits, metabolites of norethindrone have been found to modulate the expression of certain genes in the uterus. nih.gov Preclinical studies in various animal models have generally indicated that norethindrone has low chronic toxicity. nih.gov

The metabolic profile of norethindrone in animals often includes glucuronide and sulfate (B86663) conjugates as major metabolites. The plasma clearance and urinary excretion of norethindrone have been studied in women, with results indicating that the metabolic clearance rate can increase after several months of use. nih.gov

Biological and Toxicological Significance of Norethindrone Beta D Glucuronide As a Metabolite Preclinical/mechanistic Context

Role of Glucuronide Conjugation in Norethindrone (B1679910) Detoxification and Elimination

Glucuronidation is a major Phase II metabolic process that plays a pivotal role in the detoxification and elimination of a wide variety of substances, including steroids like norethindrone. wikipedia.org This process involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the parent compound, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov These enzymes are most abundant in the liver, the primary site of drug metabolism, but are also present in other tissues such as the intestine and kidneys. wikipedia.orgnih.gov

The conjugation of norethindrone to form Norethindrone beta-D-Glucuronide dramatically increases its water solubility. wikipedia.org This enhanced hydrophilicity is crucial for facilitating the elimination of the steroid from the body, primarily via urine and, to a lesser extent, feces through biliary excretion. wikipedia.orgt3db.ca Without this conversion, the lipophilic norethindrone would be more likely to accumulate in fatty tissues, potentially leading to prolonged activity and unforeseen toxicological consequences. Therefore, glucuronidation is a critical detoxification step, converting the biologically active progestin into a more easily excretable, and generally less active, form. nih.gov Following oral administration, norethindrone undergoes significant first-pass metabolism in the liver, where it is reduced and subsequently conjugated, with glucuronides being the predominant metabolites found in plasma and urine in the initial hours after administration. nih.govmedcraveebooks.com

Potential for Deconjugation of this compound

The metabolic journey of this compound does not necessarily end with its formation and initial excretion. The metabolite can undergo deconjugation, a process that reverses the glucuronidation step and regenerates the parent compound.

A crucial factor in the deconjugation of glucuronide metabolites is the activity of β-glucuronidase enzymes produced by the gut microbiota. nih.govnih.gov The collection of gut microbial genes capable of metabolizing estrogens is known as the "estrobolome," and β-glucuronidase is a key enzyme within this system. nih.govmdpi.com When this compound is excreted from the liver via bile into the intestinal tract, it encounters a dense population of bacteria. Many of these bacteria, including species from the genera Lactobacillus and Bifidobacterium, produce β-glucuronidase. mdpi.comnih.gov

The regeneration of norethindrone in the gut has significant preclinical implications, primarily through the mechanism of enterohepatic circulation. Once this compound is hydrolyzed back to its parent form in the intestine, the now more lipophilic norethindrone can be reabsorbed through the intestinal wall and re-enter the systemic circulation. hyphadiscovery.com This cycle of metabolism in the liver, excretion in bile, deconjugation in the gut, and reabsorption is known as enterohepatic recycling.

This compound as a Biomarker in Preclinical Research

Beyond its role in detoxification and enterohepatic circulation, the formation of this compound can be a valuable tool in preclinical research, serving as a dynamic biomarker for enzyme activity.

The rate of formation of this compound can be used to assess the activity of specific UGT isoforms in various preclinical systems. criver.com This is particularly important in drug development for evaluating the potential for drug-drug interactions (DDIs). bioivt.com Regulatory agencies may require testing for UGT induction if a new drug candidate is primarily metabolized by UGT enzymes. criver.com

In in vitro systems, such as human liver microsomes or recombinant UGT enzymes, the formation of the glucuronide metabolite can be precisely measured when norethindrone is used as a probe substrate. criver.combioivt.com This allows researchers to determine if a new chemical entity inhibits or induces the UGT enzymes responsible for norethindrone metabolism. criver.comnih.gov For instance, a decrease in the formation of this compound in the presence of a test compound would suggest inhibition of the responsible UGT isoform. nih.gov Conversely, an increase in its formation after pre-treatment of hepatocytes with a test compound would indicate enzyme induction. criver.com

Table 1: In Vitro Systems for Assessing UGT Enzyme Activity

| System | Description | Application in Research | Key Measurement |

|---|---|---|---|

| Human Liver Microsomes | Vesicles of endoplasmic reticulum from pooled human liver tissue, containing a mixture of UGT enzymes. bioivt.com | Screening for inhibition or determining kinetic parameters (Km, Vmax) of glucuronidation for a specific substrate. nih.gov | Rate of glucuronide metabolite formation. nih.gov |

| Recombinant UGTs | Individual human UGT isoforms expressed in cell lines (e.g., supersomes). nih.gov | Identifying the specific UGT isoform(s) responsible for a drug's metabolism (phenotyping). criver.com | Depletion of the parent drug or formation of the glucuronide by a single enzyme. criver.com |

| Cryopreserved Hepatocytes | Intact, viable liver cells that can be cultured; contain both Phase I and Phase II enzymes and transporters. criver.com | Studying enzyme induction by measuring changes in mRNA levels and catalytic activity after exposure to a test compound. criver.com | Quantification of UGT mRNA levels and metabolite formation. criver.com |

This approach is also applicable to animal models, where the measurement of this compound in urine or plasma can serve as a non-invasive biomarker of in vivo UGT activity. nih.gov

Comparative Metabolic Studies and Species Extrapolation of Glucuronidation Data

A significant challenge in preclinical toxicology and pharmacology is the extrapolation of metabolic data from animal models to humans. This is particularly true for glucuronidation, which exhibits substantial interspecies variability. researchgate.netnih.govnel.edu Different species can express different UGT isoforms or the same isoforms with varying levels of activity, leading to qualitative and quantitative differences in metabolite profiles. nih.govmdpi.com

For example, studies have shown that cats are deficient in certain UGT enzymes, such as UGT1A6, which impacts their ability to glucuronidate specific compounds. nih.gov Research comparing glucuronidation across species has found that for some substrates, dogs and monkeys may be more predictive models for human metabolism than rats. nih.govnel.edu In the case of N-glucuronidation of one compound, rats, dogs, and humans favored the formation of one type of glucuronide, while non-human primates favored another. researchgate.net

This species-dependent variation underscores the importance of conducting comparative metabolic studies. Relying on a single animal model for predicting the glucuronidation of norethindrone in humans could be misleading. Therefore, in vitro studies using human-derived systems (e.g., human liver microsomes and hepatocytes) are essential for accurately characterizing metabolic pathways and predicting human clearance and potential drug interactions. criver.commdpi.com

Table 2: Example of Species Differences in Glucuronidation Kinetics (Diclofenac)

| Species | Vmax (nmol/min/mg) | Km (μM) | Intrinsic Clearance (Vmax/Km) (μL/min/mg) |

|---|---|---|---|

| Human | 1.15 ± 0.05 | 13.92 ± 1.62 | 82.61 |

| Monkey | 1.57 ± 0.07 | 10.92 ± 1.48 | 143.77 |

| Dog | 1.05 ± 0.04 | 14.21 ± 1.58 | 73.89 |

| Mouse | 1.25 ± 0.04 | 14.15 ± 1.35 | 88.34 |

| Rat | 0.28 ± 0.01 | 15.65 ± 1.54 | 17.89 |

Data derived from a study on diclofenac (B195802) glucuronidation in liver microsomes, illustrating significant differences in metabolic capacity across species, particularly the lower rate in rats. mdpi.com

Future Research Directions and Methodological Advances in Norethindrone Glucuronide Research

Application of Omics Technologies for Comprehensive Glucuronidation Profiling

Modern "omics" technologies, such as metabolomics and proteomics, are poised to revolutionize our understanding of norethindrone (B1679910) glucuronidation. cornell.eduuniversiteitleiden.nl These high-throughput methods allow for a holistic and detailed analysis of the intricate molecular processes involved. mdpi.comnih.gov

Metabolomics offers a powerful lens to create a comprehensive profile of norethindrone metabolism. By analyzing the complete set of small-molecule metabolites in a biological sample, researchers can simultaneously identify and quantify norethindrone, its primary glucuronide conjugate, and other potential secondary metabolites. mdpi.com This approach moves beyond simply measuring the parent drug and its main conjugate, providing a more complete picture of its metabolic fate. Untargeted metabolomics, in particular, can uncover unforeseen metabolic pathways and byproducts. mdpi.com

Proteomics complements metabolomics by enabling the large-scale study of proteins. cornell.edu In the context of norethindrone glucuronidation, targeted proteomics can be used to precisely quantify the abundance of various UDP-glucuronosyltransferase (UGT) enzyme isoforms in relevant tissues like the liver and intestine. youtube.com This is crucial because different UGT isoforms exhibit varying efficiencies in metabolizing norethindrone. By correlating the levels of specific UGT proteins with the rate of norethindrone beta-D-glucuronide formation, researchers can pinpoint the key enzymes responsible for this metabolic step.

The integration of metabolomic and proteomic data provides a powerful, systems-level view of glucuronidation. nih.govomicstutorials.com This integrated approach can help build predictive models of norethindrone metabolism and identify biomarkers that could forecast an individual's metabolic profile. nih.govnih.gov

Development of Advanced In Vitro Models for Predicting Glucuronidation

Traditional in vitro models, such as 2D cell cultures and liver microsomes, have limitations in fully replicating the complexity of human physiology. nih.gov The development of advanced in vitro systems, including three-dimensional (3D) cell cultures and organ-on-a-chip platforms, offers a more physiologically relevant environment for studying drug metabolism. frontiersin.orgrcsi.comnih.gov

3D Cell Cultures , such as spheroids and organoids, better mimic the three-dimensional architecture and cell-to-cell interactions of native tissues. frontiersin.orgrcsi.com When used for drug metabolism studies, these models have shown improved cell differentiation and metabolic activity compared to conventional 2D cultures. youtube.com For instance, liver organoids can maintain metabolic functions for extended periods, allowing for more accurate predictions of long-term drug clearance and metabolite formation, including norethindrone glucuronidation. youtube.com

Organ-on-a-chip technology takes this a step further by integrating microfluidics to recreate the dynamic microenvironment of an organ, including nutrient flow and tissue-tissue interfaces. nih.govresearchgate.net A "liver-on-a-chip," for example, can simulate blood flow and the spatial arrangement of different liver cell types, providing a highly realistic model for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs like norethindrone. nih.govresearchgate.net These microphysiological systems are not only more predictive of human responses but also offer the potential for higher throughput screening. researchgate.netyoutube.com

These advanced models are critical for improving the in vitro-in vivo extrapolation (IVIVE) of glucuronidation data, which has historically been challenging. By providing a more accurate representation of the in vivo environment, 3D cultures and organ-on-a-chip systems can lead to better predictions of how norethindrone is metabolized in the human body.

Computational Modeling and Molecular Docking for UGT-Norethindrone beta-D-Glucuronide Interactions

Computational approaches, including molecular modeling and docking, are becoming indispensable tools for investigating the interactions between drugs and metabolizing enzymes at a molecular level. These in silico methods can provide valuable insights into the binding of norethindrone to various UGT isoforms and help predict which enzymes are most likely to be involved in its glucuronidation.

Molecular docking simulations can be used to predict the binding affinity and orientation of norethindrone within the active site of different UGT enzymes. By generating 3D models of UGT proteins, researchers can virtually screen a library of enzymes to identify those that have a favorable binding pocket for norethindrone. youtube.com This can help prioritize which UGT isoforms to study in further detail using in vitro experiments.

Homology modeling can be employed to create 3D structures of UGT enzymes for which experimental structures are not yet available. mdpi.com These models, based on the known structures of related proteins, can then be used in docking studies to further expand the scope of in silico screening. The combination of docking and modeling can also help to elucidate the specific amino acid residues that are critical for substrate recognition and catalysis.

These computational techniques offer a rapid and cost-effective way to generate hypotheses about UGT-norethindrone interactions that can then be tested experimentally. This synergy between in silico and in vitro methods accelerates the process of identifying the key enzymatic pathways for norethindrone glucuronidation.

Investigation of Transporter-Mediated Disposition of Glucuronide Conjugates (e.g., MRPs, OATPs in preclinical context)

The journey of this compound in the body does not end with its formation. Like many glucuronide conjugates, it has limited ability to passively cross cell membranes and therefore relies on transporter proteins for its distribution and elimination. nih.gov Preclinical research is increasingly focused on the role of uptake and efflux transporters in the disposition of these metabolites.

Uptake transporters , such as Organic Anion Transporting Polypeptides (OATPs), are responsible for the entry of glucuronide conjugates from the bloodstream into cells, particularly in the liver. nih.govnih.govEfflux transporters , including Multidrug Resistance-Associated Proteins (MRPs), then mediate the expulsion of these conjugates from the cells into the bile or back into the bloodstream for renal excretion. nih.gov

| Transporter Family | Function | Potential Role in this compound Disposition |

| OATPs (Organic Anion Transporting Polypeptides) | Mediate the uptake of organic anions from the blood into cells, primarily in the liver. nih.govnih.gov | Uptake of this compound from the bloodstream into hepatocytes for further processing or biliary excretion. |

| MRPs (Multidrug Resistance-Associated Proteins) | Mediate the efflux of a wide range of compounds, including glucuronide conjugates, from cells. nih.gov | Efflux of this compound from hepatocytes into the bile or from other cells back into the circulation for renal elimination. |

Elucidation of Inter-individual Variability in Norethindrone Glucuronidation (mechanistic and preclinical aspects)

Significant differences can exist between individuals in the rate and extent of drug metabolism, and norethindrone glucuronidation is no exception. nih.gov Elucidating the mechanistic and preclinical basis for this inter-individual variability is a key area of future research.

Other factors that can contribute to inter-individual variability include age, sex, co-administered drugs that may induce or inhibit UGT enzymes, and underlying disease states. nih.govresearchgate.net Preclinical models are invaluable for isolating and studying the impact of each of these variables in a controlled manner. njacs.orgeur.nl By understanding the sources of this variability, it may be possible to move towards more personalized therapeutic approaches in the future.

| Factor | Mechanism | Preclinical Investigation |

| Genetic Polymorphisms | Altered UGT enzyme activity, stability, or expression. nih.gov | Phenotyping studies with human liver banks; in vitro assays with recombinant UGT variants; PBPK modeling. nih.govnih.gov |

| Age | Changes in UGT enzyme expression and activity over the lifespan, particularly in neonates. nih.gov | Studies using liver tissues or hepatocytes from different age groups. |

| Sex | Hormonal regulation of UGT gene expression. researchgate.net | Comparative studies in male and female animal models or using human-derived cells. |

| Enzyme Induction/Inhibition | Co-administered drugs or environmental factors altering UGT activity. nih.gov | In vitro screening assays to identify potential inducers or inhibitors of norethindrone glucuronidation. |

Q & A

Basic: What are the key physicochemical properties of Norethindrone beta-D-Glucuronide relevant to its handling in laboratory settings?

Answer:

this compound (C₂₆H₃₄O₈; molecular weight 474.54) is sensitive to temperature and requires storage at -20°C to maintain stability . Its solubility profile is influenced by the glucuronide moiety, which enhances hydrophilicity compared to the parent compound. Proper handling includes avoiding prolonged exposure to room temperature and using anhydrous solvents to prevent hydrolysis. Structural verification via SMILES notation (provided in ) ensures batch consistency.

Basic: What analytical techniques are recommended for confirming the identity and purity of this compound?

Answer:

- HPLC-UV : Employ reverse-phase HPLC with UV detection (λ ≈ 240 nm) to assess purity (>95%) and quantify impurities. System suitability parameters include a tailing factor ≤1.5 and RSD ≤0.73% for reproducibility .

- Infrared Spectroscopy (IR) : Compare IR spectra of synthesized batches to reference standards to confirm functional groups (e.g., glucuronide carbonyl stretch at ~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Use exact mass measurements (e.g., ESI-MS) to validate molecular weight (474.54) and detect isotopic patterns .

Advanced: How can researchers optimize the synthesis of this compound to minimize by-products?

Answer:

- Purification Strategies : Use gradient elution in preparative HPLC to separate glucuronide conjugates from unreacted norethindrone and hydrolyzed by-products .

- Intermediate Validation : Incorporate deuterated analogs (e.g., 2-Hydroxy Imipramine-d6 β-D-Glucuronide) as internal standards to track reaction efficiency and identify side products .

- Enzymatic Specificity : Optimize UDP-glucuronosyltransferase (UGT) conditions (pH, cofactors) to enhance regioselectivity for the beta-D-glucuronide formation .

Advanced: What methodologies are suitable for studying the metabolic pathways of this compound in in vitro models?

Answer:

- Beta-Glucuronidase Assays : Use chromogenic substrates (e.g., 4-nitrophenyl β-D-glucuronide) to measure enzyme activity in tissue homogenates. Note potential interference from flavonoids or monosaccharides .

- LC-MS/MS Metabolite Profiling : Quantify free norethindrone post-hydrolysis and correlate with glucuronide levels. Exact mass (474.54) and fragmentation patterns aid in distinguishing isomers .

- Isoform-Specific Studies : Characterize human beta-glucuronidase isoforms (e.g., lysosomal vs. microsomal) to evaluate tissue-specific hydrolysis rates .

Advanced: How should contradictions in enzymatic activity data for beta-D-glucuronidase-mediated hydrolysis of this compound be addressed?

Answer:

- Assay Standardization : Adhere to ISO 16649-1:2018 guidelines for temperature (44°C), substrate concentration, and incubation time to reduce variability .

- Interference Testing : Pre-treat samples with inhibitors (e.g., saccharic acid 1,4-lactone) to confirm specificity for beta-glucuronidase .

- Isoform Analysis : Use electrophoretic separation (e.g., isoelectric focusing) to resolve isoforms with differing kinetic properties, as multiple forms exhibit substrate preferences .

Advanced: What experimental designs are recommended for assessing drug-drug interactions involving this compound?

Answer:

- Hormonal Interaction Studies : Co-incubate with ART drugs (e.g., protease inhibitors) in hepatocyte models to evaluate UGT inhibition/induction. Monitor free norethindrone levels via LC-MS .

- Competitive Binding Assays : Use fluorescent probes (e.g., 2-naphthyl-beta-D-glucuronide) to quantify UGT enzyme occupancy in the presence of competing substrates .

Advanced: How can researchers resolve discrepancies in pharmacokinetic data between in vivo and in vitro models for this compound?

Answer:

- Tissue-Specific Clearance Modeling : Incorporate physiologically based pharmacokinetic (PBPK) parameters, such as enterohepatic recirculation and renal excretion rates, to align in vitro hydrolysis data with plasma concentration-time profiles .

- Protein Binding Adjustments : Measure unbound fraction differences using equilibrium dialysis, as serum albumin binding may reduce substrate availability for hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.